molecular formula C10H15NO4S B3339041 (1S,2S)-2-Amino-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol CAS No. 51591-89-0

(1S,2S)-2-Amino-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol

Cat. No.: B3339041
CAS No.: 51591-89-0
M. Wt: 245.3 g/mol
InChI Key: CIAZEFCFQFQJLB-UWVGGRQHSA-N
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Description

(1S,2S)-2-Amino-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an amino group, a methylsulfonyl group, and a phenyl ring, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-Amino-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylsulfonylbenzaldehyde and (S)-2-amino-1-propanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include ethanol and dichloromethane.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. This ensures consistent quality and high yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-Amino-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The phenyl ring can undergo substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, (1S,2S)-2-Amino-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.

Biology

In biological research, this compound is used to study enzyme interactions and protein-ligand binding. Its structural features allow it to interact with various biological targets, making it a useful tool in biochemical assays.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific pathways.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of (1S,2S)-2-Amino-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The amino group and phenyl ring allow it to form hydrogen bonds and hydrophobic interactions with target molecules, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-2-Amino-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol
  • (1S,2S)-2-Amino-1-(4-(ethylsulfonyl)phenyl)propane-1,3-diol
  • (1S,2S)-2-Amino-1-(4-(methylsulfonyl)phenyl)butane-1,3-diol

Uniqueness

(1S,2S)-2-Amino-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol is unique due to its specific stereochemistry and functional groups. The combination of the amino group, methylsulfonyl group, and phenyl ring provides distinct chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

(1S,2S)-2-amino-1-(4-methylsulfonylphenyl)propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4S/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(11)6-12/h2-5,9-10,12-13H,6,11H2,1H3/t9-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIAZEFCFQFQJLB-UWVGGRQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)[C@@H]([C@H](CO)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001159377
Record name 1,3-Propanediol, 2-amino-1-[4-(methylsulfonyl)phenyl]-, [S-(R*,R*)]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001159377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51591-89-0
Record name 1,3-Propanediol, 2-amino-1-[4-(methylsulfonyl)phenyl]-, [S-(R*,R*)]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51591-89-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol, (1S,2S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051591890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Propanediol, 2-amino-1-[4-(methylsulfonyl)phenyl]-, [S-(R*,R*)]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001159377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [S(R*,R*)]-2-amino-1-[p-(methylsulphonyl)phenyl]propane-1,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.082
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Record name 2-AMINO-1-(4-(METHYLSULFONYL)PHENYL)PROPANE-1,3-DIOL, (1S,2S)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S)-2-Amino-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol
Reactant of Route 2
(1S,2S)-2-Amino-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol
Reactant of Route 3
(1S,2S)-2-Amino-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol
Reactant of Route 4
(1S,2S)-2-Amino-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol
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(1S,2S)-2-Amino-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol
Reactant of Route 6
(1S,2S)-2-Amino-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol

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